

Physicochemical Properties of 2-(Oxan-2-yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Oxan-2-yl)morpholine**

Cat. No.: **B15324385**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **2-(Oxan-2-yl)morpholine**. Due to the limited availability of direct experimental data for this specific compound, this document focuses on computationally predicted values and established experimental protocols for analogous morpholine derivatives. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential characteristics and behavior of this molecule.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of **2-(Oxan-2-yl)morpholine**. These values have been estimated using computational models and should be considered as approximations until they can be validated through experimental determination.

Property	Predicted Value	Notes
Molecular Formula	C ₉ H ₁₇ NO ₂	
Molecular Weight	171.24 g/mol	
Melting Point	Not available	Expected to be a low-melting solid or a liquid at room temperature.
Boiling Point	~250-270 °C (at 760 mmHg)	Estimated based on the boiling points of morpholine (129 °C) and related substituted morpholines.
pKa (Conjugate Acid)	7.5 - 8.5	The morpholine nitrogen is basic; the exact pKa is influenced by the oxane substituent. The pKa of morpholine's conjugate acid is 8.36. [1]
LogP (Octanol-Water Partition Coefficient)	0.5 - 1.5	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility	Moderately soluble	The presence of the morpholine and oxane rings with heteroatoms suggests potential for hydrogen bonding with water.

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the characterization of **2-(Oxan-2-yl)morpholine**.

Melting Point Determination

Apparatus:

- Capillary melting point apparatus
- Sealed capillary tubes

Procedure:

- A small, dry sample of the purified compound is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C/min.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Materials:

- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- **2-(Oxan-2-yl)morpholine**
- Centrifuge tubes
- Vortex mixer

- Centrifuge
- UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

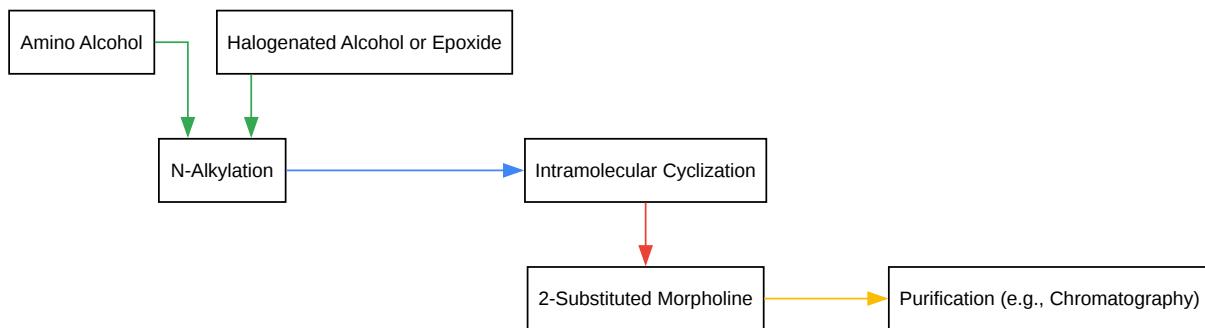
- A solution of **2-(Oxan-2-yl)morpholine** is prepared in either water or n-octanol.
- Equal volumes of the n-octanol and water phases are added to a centrifuge tube.
- A known amount of the compound is added to the tube.
- The tube is sealed and agitated using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- Aliquots are carefully taken from both the aqueous and octanolic layers.
- The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

- Distilled or deionized water
- **2-(Oxan-2-yl)morpholine**
- Thermostatically controlled shaker bath
- Filtration apparatus (e.g., syringe filters)

- Analytical balance
- UV-Vis spectrophotometer or HPLC system for concentration analysis


Procedure:

- An excess amount of solid **2-(Oxan-2-yl)morpholine** is added to a known volume of water in a sealed flask.
- The flask is placed in a thermostatically controlled shaker bath and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn.
- The sample is filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., by creating a calibration curve with solutions of known concentrations).
- The determined concentration represents the aqueous solubility of the compound at that temperature.

Synthesis and Biological Context

Morpholine and its derivatives are significant scaffolds in medicinal chemistry due to their favorable physicochemical and metabolic properties.^[2] They are found in a variety of biologically active compounds with applications including anticancer, anti-inflammatory, and antimicrobial agents.^[3] The synthesis of 2-substituted morpholines can be achieved through various synthetic routes, often involving the cyclization of amino alcohols.

Below is a generalized workflow for the synthesis of a 2-substituted morpholine, which could be adapted for the synthesis of **2-(Oxan-2-yl)morpholine**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 2-substituted morpholines.

This workflow illustrates a common synthetic strategy where an amino alcohol is reacted with a suitable electrophile, such as a halogenated alcohol or an epoxide, leading to an intermediate that undergoes intramolecular cyclization to form the morpholine ring. The final product is then purified to yield the desired 2-substituted morpholine.

Conclusion

While experimental data for **2-(Oxan-2-yl)morpholine** remains to be published, the predicted physicochemical properties and established experimental protocols presented in this guide offer a solid foundation for researchers. The moderate lipophilicity and potential for aqueous solubility suggest that this compound may possess favorable pharmacokinetic properties. The provided methodologies for determining its key physicochemical characteristics will be crucial in validating the computational predictions and furthering the understanding of this molecule's behavior. As research into morpholine derivatives continues to expand, a thorough characterization of compounds like **2-(Oxan-2-yl)morpholine** will be essential for unlocking their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 2-(Oxan-2-yl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15324385#physicochemical-properties-of-2-oxan-2-yl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com